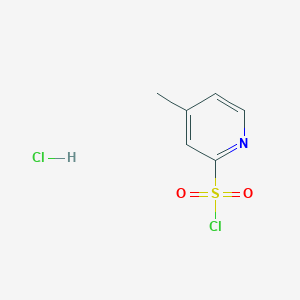

![molecular formula C12H16ClNO4S B2858699 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 68305-77-1](/img/structure/B2858699.png)

2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

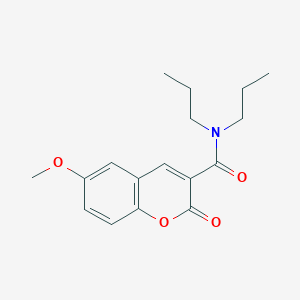

“2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid” is a chemical compound with the molecular formula C12H16ClNO4S . It is also known as N-[(4-chlorophenyl)sulfonyl]-L-leucine . This compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound includes a sulfonyl group attached to a 4-chlorophenyl group, which is further connected to an amino group. This amino group is part of a 4-methylpentanoic acid structure .Physical and Chemical Properties Analysis

This compound has a molecular weight of 305.78 . It has a predicted boiling point of 463.1±55.0 °C and a melting point of 136-138°C . The predicted density is 1.330±0.06 g/cm3 . The pKa is predicted to be 3.38±0.21 .Aplicaciones Científicas De Investigación

Antibody Generation and ELISA Development

The generation of antibodies with broad specificity for sulfonamide antibiotics highlights a significant application in scientific research, specifically in the development of sensitive enzyme-linked immunosorbent assays (ELISAs). These antibodies are engineered to detect a wide range of sulfonamide antibiotic congeners, demonstrating the versatility of sulfonamide derivatives in creating selective immunoreagents. This approach uses antibodies raised against sulfonamide-linked haptens to achieve selectivity against common aminobenzenesulfonylamino moieties, employing theoretical calculations and molecular modeling tools. Such innovations enable direct and accurate measurements in complex matrices like milk without prior sample cleanup, complying with regulatory standards for antibiotic use in the veterinary field (J. Adrián et al., 2009).

Macrocyclic Aromatic Ether Sulfone Synthesis

In the realm of polymer chemistry, the synthesis of novel macrocyclic aromatic ether sulfones bearing carboxylic groups represents another application. By employing pseudo high dilution techniques, these compounds are synthesized from bis(4-chlorophenyl)sulfone and 4,4-bis(4-hydroxyphenyl)pentanoic acid. The resulting macrocycles are then used to create polyamides with aromatic diamines, contributing to the advancement in materials science by providing new pathways for designing polymers with specific properties (Barbara Rodewald & H. Ritter, 1997).

Antiviral Compound Development

The chemical exploration leading to the synthesis of sulfonamide derivatives for antiviral purposes showcases another critical application. By starting from 4-chlorobenzoic acid and through a series of chemical transformations, new sulfonamide derivatives are synthesized and tested for their antiviral activities, particularly against the tobacco mosaic virus. This work exemplifies the potential of sulfonamide-based compounds in contributing to the development of new antiviral agents, indicating the broad applicability of this chemical class in drug discovery (Zhuo Chen et al., 2010).

Enhancing ATRA-Induced Cell Differentiation

A particularly novel application is found in the enhancement of all-trans retinoic acid (ATRA)-induced differentiation in leukemia cells. 2-{[(3, 4-Dichlorophenyl) acetyl]amino}-3-methylpentanoic acid (M4) has been shown to potentiate ATRA-induced cell differentiation in acute promyelocytic leukemia HL-60 cells. This combination reduces the effective concentrations needed for both chemicals and induces complete differentiation, demonstrating the potential of phenyl-acetic acid (PAA) analogs as differentiation-inducing agents in cancer therapy (Huihui Chen et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAXKZOSVQFXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile](/img/structure/B2858619.png)

![Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2858621.png)

![5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B2858626.png)

![3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2858627.png)

![methyl 2-[(2Z)-2-({4-[cyclohexyl(methyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2858629.png)

![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride](/img/structure/B2858633.png)

![Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2858635.png)